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Compound of Interest

Compound Name: 1-(Allyloxy)decane

Cat. No.: B15342111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(Allyloxy)decane, an ether with both saturated and unsaturated hydrocarbon chains, serves

as a valuable model compound in various chemical research areas, including surfactant

studies and as an intermediate in organic synthesis. A thorough understanding of its

spectroscopic properties is crucial for its identification, characterization, and quality control.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(Allyloxy)decane.

Detailed experimental protocols for acquiring these spectra are also presented to aid

researchers in their laboratory work.

Predicted Spectroscopic Data
Due to the limited availability of experimentally acquired spectra for 1-(Allyloxy)decane in

public databases, the following data are predicted based on the known spectroscopic

characteristics of its constituent functional groups: the allyl group (-CH₂-CH=CH₂) and the decyl

group (- (CH₂)₉CH₃), connected by an ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR chemical shifts for 1-(Allyloxy)decane are presented
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below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(Allyloxy)decane

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

a 5.85 - 6.00 ddt 1H

b 5.20 - 5.35 ddt 1H

c 5.10 - 5.20 ddt 1H

d 3.95 - 4.05 dt 2H

e 3.40 - 3.50 t 2H

f 1.50 - 1.60 quintet 2H

g 1.20 - 1.40 m 12H

h 0.85 - 0.95 t 3H

Predicted spectrum acquired in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(Allyloxy)decane
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Carbon Chemical Shift (δ, ppm)

1 134.5 - 135.5

2 116.5 - 117.5

3 71.5 - 72.5

4 70.0 - 71.0

5 31.8 - 32.2

6 29.5 - 30.0

7 29.2 - 29.7 (multiple)

8 25.9 - 26.3

9 22.6 - 23.0

10 14.0 - 14.5

Predicted spectrum acquired in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 1-(Allyloxy)decane
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Wavenumber (cm⁻¹) Intensity Assignment

3075 - 3095 Medium =C-H stretch (alkene)

2850 - 2960 Strong C-H stretch (alkane)

1640 - 1650 Medium C=C stretch (alkene)

1450 - 1470 Medium C-H bend (alkane)

1090 - 1150 Strong C-O stretch (ether)

910 - 920 & 990-1000 Strong
=C-H bend (out-of-plane,

alkene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Table 4: Predicted Major Fragments in the Mass Spectrum of 1-(Allyloxy)decane

m/z Proposed Fragment

198 [M]⁺ (Molecular Ion)

157 [M - C₃H₅]⁺ (Loss of allyl group)

141 [M - C₄H₇O]⁺

57 [C₄H₉]⁺ or [C₃H₅O]⁺

41 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following are general protocols for obtaining NMR, IR, and MS spectra of a liquid sample

such as 1-(Allyloxy)decane.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
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Dissolve 5-10 mg of 1-(Allyloxy)decane in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 8-16 scans).

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay for ¹³C.

Acquire the spectrum using a proton-decoupled pulse sequence. A significantly higher

number of scans will be required compared to ¹H NMR (typically 128 scans or more).

Process the data similarly to the ¹H spectrum.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one or two drops of 1-(Allyloxy)decane onto the center of a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin, uniform liquid film.

Ensure there are no air bubbles trapped between the plates.

Instrument Setup:

Place the salt plate assembly in the sample holder of the IR spectrometer.

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water

and CO₂ interference.

Spectrum Acquisition:

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 1-(Allyloxy)decane in a volatile organic solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration suitable for the specific mass

spectrometer and ionization technique being used (typically in the µg/mL to ng/mL range).
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Instrument Setup:

Choose an appropriate ionization technique. Electron Ionization (EI) is common for

volatile, thermally stable compounds and will produce extensive fragmentation.

Electrospray Ionization (ESI) is a softer technique that will likely produce a more prominent

molecular ion peak.

Calibrate the mass analyzer using a known standard.

Set the appropriate mass range for data acquisition.

Spectrum Acquisition:

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct

infusion, or coupled with gas or liquid chromatography).

Acquire the mass spectrum.

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

unknown organic compound like 1-(Allyloxy)decane.
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Workflow for Spectroscopic Analysis of 1-(Allyloxy)decane
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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